1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene
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Overview
Description
1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a phenylbuta-1,3-diyn-1-yl group
Preparation Methods
The synthesis of 1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene typically involves the coupling of acetylene derivatives. One common method is the oxidative acetylene coupling, which uses orthogonal alkyne protection groups to facilitate the sequential closure of macrocyclic subunits . This method ensures the formation of the desired diacetylene bridge, which is significantly longer than the terphenyl backbone, forcing the bridge to bend around the central pylon .
Chemical Reactions Analysis
1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of an electrophile on the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of a nucleophile on the aromatic ring, particularly in the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of the chlorine atom and the phenylbuta-1,3-diyn-1-yl group influences the reactivity and the pathways involved in these reactions .
Comparison with Similar Compounds
1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene can be compared with other similar compounds, such as:
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: This compound has a similar diacetylene bridge but lacks the chlorine atom, resulting in different reactivity and applications.
1-Chloro-4-(4-phenylbuta-1,3-dien-1-yl)benzene: This compound has a similar structure but with a dienyl group instead of a diynyl group, leading to different chemical properties and reactivity.
Properties
CAS No. |
51624-43-2 |
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Molecular Formula |
C16H9Cl |
Molecular Weight |
236.69 g/mol |
IUPAC Name |
1-chloro-4-(4-phenylbuta-1,3-diynyl)benzene |
InChI |
InChI=1S/C16H9Cl/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H |
InChI Key |
ZZMVTEJGTRRGOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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